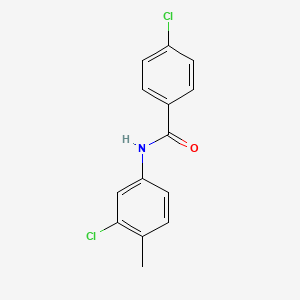

4-chloro-N-(3-chloro-4-methylphenyl)benzamide

Description

4-Chloro-N-(3-chloro-4-methylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group and a 3-chloro-4-methylphenyl amine moiety. Its synthesis typically involves coupling reactions between 4-chlorobenzoyl chloride and 3-chloro-4-methylaniline, followed by purification via crystallization . X-ray diffraction studies reveal a planar benzamide core with intramolecular hydrogen bonding between the NH group and the carbonyl oxygen, stabilizing the structure. The meta-chloro and para-methyl substituents on the phenyl ring influence molecular packing and intermolecular interactions .

Properties

IUPAC Name |

4-chloro-N-(3-chloro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXABGWMWOMYZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antifungal and antibacterial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its amide functional group and chlorinated aromatic rings, which are known to influence its biological efficacy. The presence of electron-withdrawing groups such as chlorine enhances the compound's activity against various pathogens.

Antifungal Activity

Recent studies have demonstrated that 4-chloro-N-(3-chloro-4-methylphenyl)benzamide exhibits significant antifungal properties. For instance, it has been evaluated against several fungal strains, showing promising results:

| Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| Sclerotinia sclerotiorum | 86.1 | 5.17 |

| Alternaria solani | 49.0 | Not specified |

| Fusarium graminearum | 30.8 | Not specified |

| Pyricularia oryzae | 17.6 | Not specified |

The compound's EC50 value against Sclerotinia sclerotiorum indicates a potent fungicidal effect, surpassing that of the control drug quinoxyfen (EC50 = 14.19 mg/L) . This suggests that structural modifications in benzamides can lead to enhanced antifungal activities.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. In zebrafish embryo assays, compounds analogous to 4-chloro-N-(3-chloro-4-methylphenyl)benzamide were tested for acute toxicity:

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| 12h | 0.39 | High Toxicity |

| 12f | 0.49 | Moderate Toxicity |

These findings indicate that while the compound shows significant biological activity, careful consideration of its toxicity is necessary for potential applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that substituents on the benzene ring significantly affect biological activity. Electron-withdrawing groups like chlorine enhance antifungal potency, whereas electron-donating groups tend to diminish activity .

Case Studies

- Fungicidal Efficacy : In a recent study, a series of benzamide derivatives were synthesized and tested for fungicidal activity against various fungal pathogens. The results indicated that compounds with meta-substituted chlorines exhibited superior inhibitory effects compared to their ortho or para counterparts .

- Antibacterial Screening : Another study focused on a related series of benzamides demonstrated effective inhibition against multiple bacterial strains, suggesting that similar derivatives could be explored for their antibacterial properties .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it valuable in drug discovery and development processes. For instance, derivatives of this compound have been explored for their potential anti-cancer and anti-inflammatory properties, showcasing its versatility in therapeutic applications.

Case Study: Anticancer Activity

Research has indicated that derivatives of 4-chloro-N-(3-chloro-4-methylphenyl)benzamide exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzamide structure could enhance cytotoxic effects against specific cancer cell lines, indicating a pathway for developing new cancer therapies .

Materials Science

Polymer Chemistry

In materials science, 4-chloro-N-(3-chloro-4-methylphenyl)benzamide is utilized in the creation of novel polymers and coatings. Its unique chemical properties enable the development of materials with tailored functionalities, such as enhanced thermal stability and chemical resistance.

Application Example: Coatings

The compound has been incorporated into polymer formulations to improve adhesion and durability. For example, it has been used in coatings for electronic devices, providing protection against environmental factors while maintaining conductivity .

Biological Studies

Mechanistic Studies

In biological research, 4-chloro-N-(3-chloro-4-methylphenyl)benzamide is employed to investigate its effects on various biological systems. It can modulate enzyme activity or protein interactions, making it a useful tool for studying biochemical pathways.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways highlighted how this compound could alter enzyme kinetics. The findings suggested that derivatives could be developed as enzyme inhibitors for therapeutic purposes .

Chemical Synthesis

Synthetic Routes

The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzamide typically involves reaction pathways that include the use of benzoyl chloride and aniline derivatives under controlled conditions. The choice of solvents and reaction temperatures plays a crucial role in achieving high yields and purity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Halogen vs. Alkyl Substituents

- 4-Bromo-N-(3-chloro-4-methylphenyl)benzamide : Replacing the para-chloro with bromo increases molecular weight (367.6 g/mol vs. 324.8 g/mol) and alters lipophilicity (logP: ~4.2 vs. ~3.8). The bromo derivative exhibits higher thermal stability (melting point: 198–200°C vs. 185–187°C for the chloro analog) .

- 4-Chloro-N-(p-tolyl)benzamide : A para-methyl group (instead of 3-chloro-4-methylphenyl) reduces steric hindrance, leading to simpler crystallization patterns. NMR data show upfield shifts for the methyl protons (δ 2.35 ppm) compared to the deshielded aromatic protons in the target compound .

Hydroxyl Substitution

- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide: The ortho-hydroxyl group enables additional hydrogen bonding, resulting in a denser crystal lattice (density: 1.45 g/cm³ vs. 1.32 g/cm³ for the target compound). This derivative also shows lower solubility in non-polar solvents due to increased polarity .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

Q & A

Q. What are the established synthetic routes for 4-chloro-N-(3-chloro-4-methylphenyl)benzamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

- Chlorination and Functionalization : Electrophilic aromatic substitution introduces chloro and methyl groups to the phenyl ring (e.g., using Cl2/FeCl3 or SO2Cl2 under controlled conditions) .

- Amidation : Coupling the chlorinated intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the benzamide bond. Reaction temperature (0–5°C for exothermic control) and stoichiometric ratios are critical for minimizing byproducts .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and amide bond formation (e.g., amide proton resonance at δ 10.2–10.5 ppm) .

- X-Ray Crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves molecular geometry, with reported bond lengths (C-Cl: 1.74 Å) and dihedral angles between aromatic rings (e.g., 45.2° between benzamide and chlorophenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 308.05) .

Q. What are the known biological targets and pathways influenced by this compound?

- Enzyme Targets : Similar benzamides inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis and proliferation .

- PPARδ Antagonism : Structural analogs (e.g., GSK3787) covalently bind to Cys249 in PPARδ, suppressing CPT1a gene transcription and fatty acid oxidation pathways .

- Biochemical Pathways : Modulates bacterial cell wall synthesis and eukaryotic metabolic regulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this benzamide’s molecular geometry?

- Comparative Analysis : Overlay DFT-optimized structures (e.g., Gaussian 09) with X-ray coordinates to identify deviations in bond angles or torsional strain .

- Refinement Software : Use SHELXL to adjust thermal parameters and occupancy rates, accounting for crystal packing effects.

- Case Study : For 4-chloro-N-(3-chlorophenyl)benzamide, computational models underestimated the dihedral angle by 5° due to van der Waals interactions in the crystal lattice .

Q. What experimental strategies are employed to elucidate the compound’s mechanism of action as a PPARδ antagonist?

- Covalent Binding Assays : Incubate the compound with PPARδ-LBD (ligand-binding domain) and perform LC-MS/MS to detect adduct formation at Cys249 .

- Gene Expression Profiling : Use RT-qPCR to quantify CPT1a transcript levels in hepatocytes, demonstrating dose-dependent suppression (IC50 ~ 50 nM) .

- Competitive Binding Studies : Co-administer with radiolabeled agonists (e.g., GW501516) to confirm irreversible antagonism .

Q. How can catalytic applications of this compound in C-C coupling reactions be optimized?

- Suzuki-Miyaura Coupling : Use Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/H2O (3:1) at 80°C. Monitor conversion via GC-MS, achieving >90% yield for biphenyl derivatives .

- Catalyst Recycling : Immobilize palladium on magnetic nanoparticles to reduce metal leaching and enable 5 reaction cycles without significant activity loss .

Q. What methodologies are used to analyze the compound’s stability under physiological conditions?

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24h. UHPLC/MS/MS identifies 4-chlorobenzamide as the primary hydrolytic product (83% degradation) .

- Accelerated Stability Testing : Expose to UV light (254 nm) and analyze via spectrophotometry (λmax 275 nm) to assess photolytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.